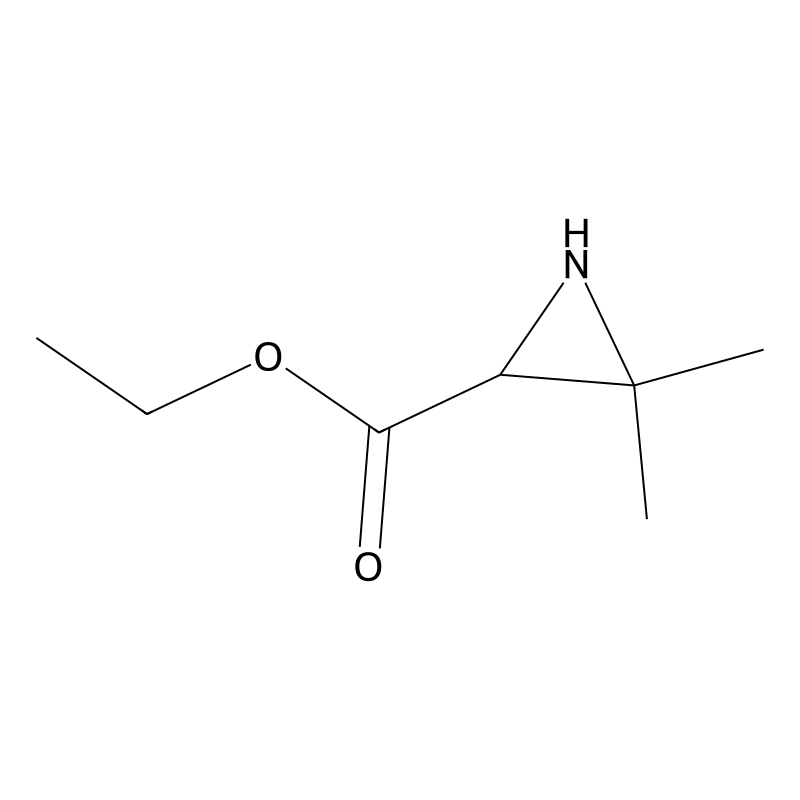Ethyl 3,3-dimethylaziridine-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 3,3-dimethylaziridine-2-carboxylate is an organic compound classified within the aziridine family, characterized by its three-membered nitrogen-containing heterocyclic structure. The compound features a carboxylate group and two methyl groups at the 3-position of the aziridine ring, which contribute to its unique chemical properties and reactivity. Its molecular formula is , and it is noted for its potential applications in organic synthesis and medicinal chemistry due to its structural characteristics and reactivity profile.
Ethyl 3,3-dimethylaziridine-2-carboxylate can undergo several significant chemical transformations:
- Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive, allowing for nucleophilic attack that leads to ring-opening reactions. This property is particularly useful in synthesizing various derivatives.
- Oxidation and Reduction: The compound can be subjected to oxidation or reduction processes, resulting in different derivatives that may possess varying biological activities.
- Substitution Reactions: The aziridine ring can participate in substitution reactions where substituents on the ring can be replaced by other functional groups, expanding its utility in synthetic applications.
Research into the biological activity of ethyl 3,3-dimethylaziridine-2-carboxylate indicates potential therapeutic applications. It has been studied for its inhibitory effects on specific enzymes, such as protein disulfide isomerase A1 (PDIA1), which plays a role in protein folding and cellular stress responses. The compound's unique structure allows it to interact selectively with biological targets, making it a candidate for drug development aimed at treating diseases related to protein misfolding.
The synthesis of ethyl 3,3-dimethylaziridine-2-carboxylate typically involves several steps:
- Cyclization of Precursors: A common method involves the reaction of ethyl 3,3-dimethyl-2-bromoacrylate with a primary amine. This reaction is facilitated by a base such as sodium hydride or potassium tert-butoxide, which promotes the cyclization necessary to form the aziridine ring.
- Industrial Production Techniques: For larger scale production, continuous flow reactors and automated systems may be employed to optimize yield and purity. Advanced purification techniques such as distillation and chromatography are often utilized to ensure high-quality products.
Ethyl 3,3-dimethylaziridine-2-carboxylate has several notable applications:
- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Medicinal Chemistry: The compound's unique structure makes it valuable in drug development, particularly for targeting specific enzymes or receptors involved in various diseases.
- Materials Science: It can be utilized in the synthesis of new materials with enhanced properties, such as improved mechanical strength or thermal stability.
Studies focusing on the interactions of ethyl 3,3-dimethylaziridine-2-carboxylate with biological targets reveal its potential as a selective inhibitor of certain enzymes. Research indicates that this compound may influence cellular pathways related to stress responses and protein folding mechanisms. Further investigations are necessary to elucidate the full scope of its interactions and therapeutic potential.
Several compounds share structural similarities with ethyl 3,3-dimethylaziridine-2-carboxylate. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Aziridine-2-carboxylic acid | C5H7NO2 | Lacks the dimethyl groups; simpler structure |
| Ethyl aziridine-2-carboxylate | C6H11NO2 | Similar core structure but without additional methyl groups |
| Methyl 3,3-dimethylaziridine-2-carboxylate | C7H13N O2 | Contains a methyl group instead of an ethyl group |
Ethyl 3,3-dimethylaziridine-2-carboxylate stands out due to its specific arrangement of substituents at the 3-position of the aziridine ring, which influences its reactivity and steric properties. This unique configuration makes it particularly valuable for certain synthetic applications where these characteristics are advantageous.








